![molecular formula C20H18F3N3O2 B2997363 2-((1-(2-(4-(Trifluoromethyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034474-23-0](/img/structure/B2997363.png)
2-((1-(2-(4-(Trifluoromethyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile
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Overview
Description
Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which are structurally similar to the compound , are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several trifluoromethylpyridine derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Veterinary Applications
Trifluoromethylpyridine derivatives are also used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Synthesis of Active Agrochemical and Pharmaceutical Ingredients
2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridine, is used as a chemical intermediate for the synthesis of several crop-protection products .
Synthesis of Tricyclic, Trifluoromethylated Indenopyrazole
A new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1 H)-one, has been synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . This isomeric pyrazole was obtained in yields ranging from 4–24% .
Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine
2-[3-(Trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one (I) was prepared by a three-step synthesis . Its reaction with phosphorus sulfide rendered thione II which was methylated to 2-[3-(trifluoromethyl)phenyl]-4-methylsulfanylfuro[3,2-c]pyridine (III) .
Mechanism of Action
Target of Action
Similar compounds have been used as reactants for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive gaba receptor antagonists .
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Similar compounds have been used in suzuki–miyaura coupling reactions , which involve the transmetalation of formally nucleophilic organic groups from boron to palladium .
Pharmacokinetics
One study emphasized the reliable pharmacokinetic properties of synthesized compounds similar to this one .
Result of Action
Similar compounds have been used in the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive gaba receptor antagonists , suggesting potential applications in neurobiology.
Action Environment
It’s worth noting that the stability of similar compounds has been assessed in the context of suzuki–miyaura coupling reactions .
properties
IUPAC Name |
2-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c21-20(22,23)16-5-3-14(4-6-16)11-19(27)26-9-1-2-17(13-26)28-18-10-15(12-24)7-8-25-18/h3-8,10,17H,1-2,9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNADMVSCIXMVKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)C(F)(F)F)OC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(4-(Trifluoromethyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile |
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